molecular formula C5H7BrN2O B6267501 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole CAS No. 1368797-26-5

2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole

Cat. No.: B6267501
CAS No.: 1368797-26-5
M. Wt: 191.03 g/mol
InChI Key: ARYSOLWNZCESBB-UHFFFAOYSA-N
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Description

2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound containing a bromine atom, an isopropyl group, and an oxadiazole ring

Future Directions

The future directions for the study of “2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole” could involve more detailed investigations into its synthesis, chemical reactions, and potential biological activities. Given the interest in oxadiazole compounds, it’s possible that this compound could be a subject of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a brominated carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Dehydrating agents like phosphorus oxychloride (POCl3) and catalysts such as trifluoroacetic acid (TFA) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of oxadiazole derivatives with biological targets.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interacting with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-(methyl)-1,3,4-oxadiazole
  • 2-chloro-5-(propan-2-yl)-1,3,4-oxadiazole
  • 2-bromo-5-(propan-2-yl)-1,3,4-thiadiazole

Uniqueness

2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole is unique due to the presence of both a bromine atom and an isopropyl group on the oxadiazole ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

CAS No.

1368797-26-5

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C5H7BrN2O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3

InChI Key

ARYSOLWNZCESBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)Br

Purity

85

Origin of Product

United States

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